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Compound of Interest

Compound Name: NIBR0213

Cat. No.: B15623730

In the landscape of immunomodulatory drug development, particularly for autoimmune
diseases like multiple sclerosis, sphingosine-1-phosphate (S1P) receptor modulators have
emerged as a promising therapeutic class. This guide provides a comparative analysis of two
such molecules, NIBR0213 and Ozanimod, based on their performance in preclinical models.
While direct head-to-head preclinical studies are not publicly available, this comparison draws
upon data from their respective evaluations in the widely used Experimental Autoimmune
Encephalomyelitis (EAE) model, a standard preclinical model for multiple sclerosis.
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Feature NIBR0213 Ozanimod

) Selective S1P1 and S1P5
Potent and selective S1P1

Mechanism of Action ) receptor modulator (functional
receptor antagonist

antagonist)

] ) Multiple Sclerosis and other Relapsing Multiple Sclerosis,
Primary Therapeutic Target

autoimmune diseases Ulcerative Colitis

Experimental Autoimmune

Encephalomyelitis (EAE),
Experimental Autoimmune Systemic Lupus
Encephalomyelitis (EAE) Erythematosus (NZBWF1

Key Preclinical Model

mice), Prostate Cancer (in
vitro)
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Head-to-Head in the EAE Arena: An Indirect

Comparison

The EAE model in C57BL/6 mice, induced by Myelin Oligodendrocyte Glycoprotein peptide 35-

55 (MOG35-55), serves as the common ground for assessing the preclinical efficacy of both

NIBR0213 and Ozanimod.
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Parameter

NIBR0213

Ozanimod

Dose in EAE Model

30-60 mg/kg, oral

0.6 mg/kg, oral

Effect on EAE Clinical Score

At peak of disease, treatment
resulted in a gradual and
significant reduction in disease
scores, with a 62% reduction
versus pretreatment at
termination.[1] Efficacy was
comparable to fingolimod at 3
mg/kg.[2][3]

Treatment initiated at disease
onset (score 1) significantly
reduced the clinical severity of
EAE and halted disease
progression.[4][5]

Effect on Lymphocyte Counts

Induced a dose-dependent
and long-lasting reduction in
peripheral blood lymphocyte
counts.[2][6]

Significantly reduced the
percentage of circulating
autoreactive CD4+ and CD8+
T cells.[4][7] In clinical trials,
mean lymphocyte counts
decreased to approximately
45% of baseline.[8]

Delving into the Mechanisms: How They Work

Both NIBR0213 and Ozanimod exert their immunomodulatory effects by interfering with the

S1P signaling pathway, which is crucial for the egress of lymphocytes from lymphoid organs.

However, their precise mechanisms of action at the receptor level differ.

NIBR0213: A Direct Antagonist
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NIBR0213 acts as a competitive antagonist at the S1P1 receptor.[6] It directly blocks the

binding of the endogenous ligand, S1P, to the receptor, thereby preventing the initiation of

downstream signaling cascades that promote lymphocyte migration.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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